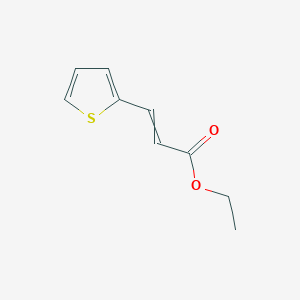

Ethyl (E)-3-(2-thienyl)prop-2-enoate

Description

Ethyl (E)-3-(2-thienyl)prop-2-enoate is an α,β-unsaturated ester with the molecular formula C₁₂H₉NO₂S (or C₁₀H₁₀O₂S if excluding the cyano group in some derivatives) . It is synthesized via base-catalyzed reactions, such as the condensation of 2-thiophenecarboxaldehyde with acetonitrile ethyl ester, followed by cyanation . The compound features a thiophene ring (a sulfur-containing heterocycle) conjugated to an acrylate ester, which confers unique electronic and steric properties. Safety data classify it as an irritant, requiring handling precautions to avoid dermal or ocular exposure .

Properties

IUPAC Name |

ethyl 3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRCDOMEJDUQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(thiophen-2-yl)acrylate typically involves the reaction of thiophene-2-carbaldehyde with ethyl acrylate in the presence of a base. A common method is the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde is reacted with ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or toluene.

Industrial Production Methods

On an industrial scale, the production of ethyl (E)-3-(thiophen-2-yl)acrylate can be achieved through continuous flow processes that ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also involve the use of automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed for reduction.

Substitution: Halogenation can be carried out using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Ethyl 3-(thiophen-2-yl)propanoate.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl (E)-3-(thiophen-2-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(thiophen-2-yl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the target molecule it interacts with. The thiophene ring can engage in π-π interactions, while the acrylate moiety can participate in Michael addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the aromatic ring (thienyl vs. phenyl), functional groups (methoxy, cyano, acetyl), and ester chains. These variations influence reactivity, physical properties, and applications.

Key Observations :

- Electron-donating groups (e.g., methoxy in ) enhance biological activity, such as tyrosinase inhibition.

- Electron-withdrawing groups (e.g., acetyl in , cyano in ) improve reactivity in coupling reactions but may reduce stability.

- Halogen substituents (bromo, fluoro in ) are pivotal in cross-coupling reactions for pharmaceutical intermediates.

Photochemical Behavior

Ethyl (E)-3-(2-thienyl)prop-2-enoate and its analogs exhibit distinct photochemical pathways:

- Solid-state photodimerization : Analogous 3-(2-thienyl)acrylic acid forms cyclobutane dimers under UV irradiation, while in solution, only E-Z isomerization occurs .

- Liquid-phase reactivity: Ethyl cinnamate derivatives (e.g., ethyl (E)-3-phenylprop-2-enoate) yield photodimers in methanol, contrasting with thienyl analogs that show isomerization dominance .

Crystallographic and Conformational Analysis

- Syn-periplanar conformation: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar geometry across the C=C bond (torsion angle: 3.2°) . This planar structure facilitates π-π stacking and hydrogen bonding, critical for crystal packing.

- Thienyl vs.

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.